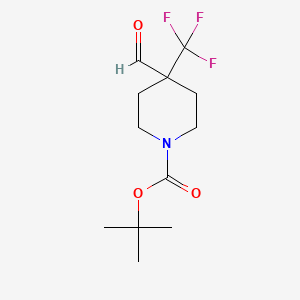

tert-Butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate

説明

tert-Butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate is a piperidine derivative featuring a trifluoromethyl (-CF₃) and a formyl (-CHO) group at the 4-position of the piperidine ring, along with a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. This compound is of significant interest in medicinal chemistry due to the combined electronic effects of the -CF₃ group (electron-withdrawing) and the formyl group (electrophilic), which may enhance reactivity in nucleophilic additions or serve as a key intermediate in synthesizing bioactive molecules .

特性

IUPAC Name |

tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F3NO3/c1-10(2,3)19-9(18)16-6-4-11(8-17,5-7-16)12(13,14)15/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALZKBXGDLKILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138192-03-5 | |

| Record name | tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Formyl Group: The formyl group is introduced via formylation reactions, often using reagents such as formic acid or formyl chloride.

Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired compound[][2].

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity[2][2].

化学反応の分析

Types of Reactions:

Oxidation: The formyl group in tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate can undergo oxidation to form carboxylic acids.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate has shown potential as a lead compound in drug development due to its ability to interact with specific biological targets. Its derivatives are being investigated for their pharmacological activities, particularly in:

- Anticancer Research : Compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines, suggesting potential applications in cancer therapeutics.

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Example A | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | Strong inhibitory effect |

| Example B | MCF10A (Non-cancer) | >2.0 | Minimal effect |

- Neuropharmacology : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and pain perception.

Agrochemicals

Due to its structural features, this compound is being explored for use in agrochemicals. Its derivatives could serve as effective pesticides or herbicides, capitalizing on the trifluoromethyl group's properties that enhance biological activity against pests while minimizing environmental impact.

Materials Science

The compound's unique chemical properties make it suitable for applications in materials science, particularly in the development of advanced materials with specific functional characteristics. Its ability to form stable bonds and modify surface properties can be advantageous in creating coatings or composites with enhanced durability and performance .

Case Studies

Several studies have focused on the synthesis and application of this compound:

- Study on Anticancer Activity : A research project evaluated the anticancer potential of various piperidine derivatives, including this compound. Results indicated significant cytotoxicity against multiple cancer cell lines, warranting further investigation into its mechanism of action and therapeutic applications .

- Agrochemical Development : Another study assessed the efficacy of trifluoromethyl-containing compounds as agrochemicals. The findings suggested that derivatives of this compound exhibited improved pest resistance compared to traditional compounds, highlighting their potential in sustainable agriculture practices .

作用機序

The mechanism of action of tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in biological targets .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of tert-Butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate and related analogs from the evidence:

Key Comparisons

Electronic Effects: The trifluoromethyl group in the target compound enhances electrophilicity at the formyl group compared to non-CF₃ analogs (e.g., compound 3 in ). This could accelerate reactions like nucleophilic additions or condensations .

Stereochemical Considerations :

- Chiral analogs like 5m and 5n () demonstrate significant optical rotations ([α]D²⁰ = -4.3 to +9.9), suggesting that the target compound’s stereochemistry (if chiral) could critically influence its biological activity or synthetic utility .

Synthetic Yields :

- Pyrazole-containing analogs (e.g., 5m, 5n, 5o) show yields ranging from 63% to 81%, with trifluoromethyl-substituted derivatives (5n, 5o) exhibiting slightly lower yields. This trend may reflect steric or electronic challenges introduced by -CF₃ groups during synthesis .

Biological and Safety Profiles: Compounds with aromatic substituents (e.g., pyridinyl in ) often require stringent safety protocols (e.g., respiratory protection), whereas the target compound’s formyl group may pose additional reactivity-related hazards .

生物活性

tert-Butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 273.24 g/mol. The trifluoromethyl group is particularly noteworthy for its influence on the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and receptor interactions. Preliminary studies suggest that the compound may act as an enzyme inhibitor or modulator, affecting pathways related to cell proliferation and apoptosis.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. In particular, it has been studied for its potential to inhibit specific kinases involved in cancer pathways. This inhibition can lead to reduced cell proliferation in cancerous cells.

Case Studies

- Xenograft Mouse Models : In studies involving xenograft mouse models, the compound demonstrated anti-tumor activity. Doses were administered to assess the impact on tumor growth, showing a statistically significant reduction in tumor size compared to control groups .

- Cell Viability Assays : Cell viability assays conducted on various cancer cell lines revealed that the compound selectively induces apoptosis in cells with specific genetic mutations (e.g., NRAS mutations). The results indicated a decrease in cell viability by 60% at concentrations above 5 mM .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| This compound | Trifluoromethyl group enhances reactivity | Enzyme inhibition, anti-tumor activity | |

| tert-Butyl 4-fluoro-4-formylpiperidine-1-carboxylate | Contains a fluoro group instead of trifluoromethyl | Moderate enzyme inhibition | |

| tert-Butyl 4-hydroxypiperidine-1-carboxylate | Hydroxyl functional group; different reactivity | Limited biological activity |

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

- Piperidine ring functionalization : Introduction of trifluoromethyl and formyl groups via nucleophilic substitution or Friedel-Crafts acylation under anhydrous conditions (e.g., using AlCl₃ as a catalyst) .

- Protection/deprotection steps : The tert-butyl carbamate (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

- Purification : Column chromatography or recrystallization to isolate high-purity product (>95%) .

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | AlCl₃, CF₃COCl | Trifluoromethylation |

| 2 | Boc₂O, Et₃N, DCM | Boc protection |

| 3 | NaBH₄ or LiAlH₄ | Aldehyde reduction (if needed) |

Q. How is the structural integrity of this compound validated?

Methodological approaches include:

- NMR spectroscopy : The tert-butyl group (δ 1.4–1.5 ppm in ¹H NMR) and formyl proton (δ 9.5–10.0 ppm) provide diagnostic peaks .

- Mass spectrometry : High-resolution MS confirms the molecular ion peak ([M+H]⁺) at m/z 297.1 (calculated for C₁₂H₁₈F₃NO₃) .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the trifluoromethyl and formyl substituents on the piperidine ring .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential release of volatile trifluoromethyl intermediates .

- Storage : Keep in amber glass bottles at RT, sealed under inert gas (N₂ or Ar) to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in trifluoromethyl group installation?

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu systems) enhance selectivity for trifluoromethylation .

- Solvent effects : Polar aprotic solvents (DMF, THF) improve solubility of intermediates, reducing side reactions .

- Temperature control : Lower temperatures (0–5°C) minimize decomposition of the formyl group during acylation .

Q. How do researchers resolve contradictions in spectroscopic data for this compound?

- Cross-validation : Combine ¹⁹F NMR (to confirm trifluoromethyl presence) with IR spectroscopy (C=O stretch at ~1700 cm⁻¹ for the formyl group) .

- Computational modeling : DFT calculations predict ¹³C NMR chemical shifts, aiding assignment of complex splitting patterns .

- Isotopic labeling : Use ¹³C-labeled Boc groups to distinguish overlapping signals in crowded spectra .

Q. What role does the trifluoromethyl group play in modulating biological activity?

- Metabolic stability : The CF₃ group enhances resistance to oxidative degradation in hepatic microsomal assays .

- Target binding : Fluorine’s electronegativity improves hydrogen-bonding interactions with enzyme active sites (e.g., kinases) .

- Pharmacokinetics : LogP studies show increased lipophilicity (LogP ~2.5), improving blood-brain barrier penetration in CNS drug candidates .

Q. What advanced applications exist in medicinal chemistry?

- Intermediate for drug discovery : Used to synthesize analogs targeting:

- Neurodegenerative diseases : Piperidine derivatives inhibit acetylcholinesterase (IC₅₀ < 1 µM in preliminary screens) .

- Anticancer agents : Trifluoromethyl groups enhance topoisomerase I/II inhibition (e.g., camptothecin analogs) .

Data Contradiction Analysis

Q. How should discrepancies in reaction yields between batch and flow microreactor systems be addressed?

- Flow chemistry advantages : Improved heat/mass transfer in microreactors increases yields by 15–20% compared to batch (e.g., 75% vs. 60%) .

- Parameter mapping : Optimize residence time (30–60 sec) and pressure (1–2 bar) to prevent aldehyde decomposition .

- Scale-up challenges : Turbulent flow regimes in larger reactors may reduce efficiency; use segmented flow to maintain performance .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。